molecular formula C10H7NO4 B11893396 2,5-Dihydroxy-4-(hydroxyimino)naphthalen-1(4H)-one

2,5-Dihydroxy-4-(hydroxyimino)naphthalen-1(4H)-one

Katalognummer: B11893396
Molekulargewicht: 205.17 g/mol
InChI-Schlüssel: XZXIYYIGQSLANC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dihydroxy-4-(hydroxyimino)naphthalen-1(4H)-one is an organic compound belonging to the naphthalene family This compound is characterized by the presence of hydroxyl groups and a hydroxyimino group attached to the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-4-(hydroxyimino)naphthalen-1(4H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene derivatives that have hydroxyl groups in the desired positions.

    Oxidation: The hydroxyl groups are oxidized to form the corresponding quinone.

    Hydroxyimino Group Introduction: The hydroxyimino group is introduced through a reaction with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale oxidation and hydroxyimino group introduction processes, optimized for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dihydroxy-4-(hydroxyimino)naphthalen-1(4H)-one can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinones.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of more complex quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: Possible applications in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2,5-Dihydroxy-4-(hydroxyimino)naphthalen-1(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the hydroxyl groups can participate in redox reactions, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dihydroxy-1,4-naphthoquinone: Similar structure but lacks the hydroxyimino group.

    1,4-Dihydroxy-2-naphthoic acid: Contains carboxyl groups instead of the hydroxyimino group.

    2-Hydroxy-1,4-naphthoquinone: Contains only one hydroxyl group and lacks the hydroxyimino group.

Uniqueness

2,5-Dihydroxy-4-(hydroxyimino)naphthalen-1(4H)-one is unique due to the presence of both hydroxyl and hydroxyimino groups, which confer distinct chemical reactivity and potential biological activity.

Eigenschaften

Molekularformel

C10H7NO4

Molekulargewicht

205.17 g/mol

IUPAC-Name

4-nitrosonaphthalene-1,2,5-triol

InChI

InChI=1S/C10H7NO4/c12-7-3-1-2-5-9(7)6(11-15)4-8(13)10(5)14/h1-4,12-14H

InChI-Schlüssel

XZXIYYIGQSLANC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)O)C(=CC(=C2O)O)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.